molecular formula C17H11ClO3S B12758187 (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one CAS No. 130689-10-0

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one

Cat. No.: B12758187
CAS No.: 130689-10-0
M. Wt: 330.8 g/mol
InChI Key: HPSXEVBPPHWDGN-VZUCSPMQSA-N
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Description

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, a benzothiopyran ring, and a chlorine atom, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.

    Construction of the Benzothiopyran Ring: The benzothiopyran ring is formed by the cyclization of a suitable precursor, such as a thiophenol derivative, with an appropriate aldehyde or ketone.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Final Coupling Step: The final step involves the coupling of the benzodioxole and benzothiopyran intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiopyran derivatives.

    Substitution: Substituted benzothiopyran derivatives.

Scientific Research Applications

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one is unique due to its combination of a benzodioxole moiety, a benzothiopyran ring, and a chlorine atom, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis sets it apart from other similar compounds.

Properties

CAS No.

130689-10-0

Molecular Formula

C17H11ClO3S

Molecular Weight

330.8 g/mol

IUPAC Name

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chlorothiochromen-4-one

InChI

InChI=1S/C17H11ClO3S/c18-12-2-4-16-13(7-12)17(19)11(8-22-16)5-10-1-3-14-15(6-10)21-9-20-14/h1-7H,8-9H2/b11-5+

InChI Key

HPSXEVBPPHWDGN-VZUCSPMQSA-N

Isomeric SMILES

C1/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)C4=C(S1)C=CC(=C4)Cl

Canonical SMILES

C1C(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(S1)C=CC(=C4)Cl

Origin of Product

United States

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